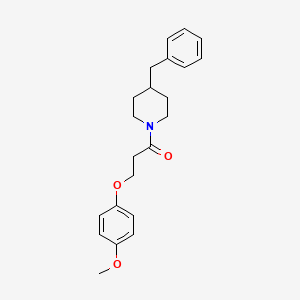

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one

説明

特性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-25-20-7-9-21(10-8-20)26-16-13-22(24)23-14-11-19(12-15-23)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLCTNFEQMAVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the benzylpiperidine intermediate with 4-methoxyphenol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The benzyl and methoxyphenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of benzylpiperidine carboxylic acids.

Reduction: Formation of benzylpiperidine alcohols.

Substitution: Formation of substituted benzylpiperidine derivatives.

科学的研究の応用

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methoxyphenoxy groups may enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Aryl Substituents: The 4-methoxyphenoxy group in the target compound is structurally similar to Compound 170 (), which shows antifungal activity.

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound) exhibit distinct conformational flexibility compared to piperazine derivatives (), affecting receptor interactions .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Key Findings:

生物活性

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one is a synthetic organic compound classified as a piperidine derivative. Its structure features a benzyl group attached to a piperidine ring and a methoxyphenoxy group linked to the propanone backbone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The chemical formula for this compound is . The presence of both the benzyl and methoxyphenoxy groups is believed to enhance its biological activity through improved binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an agonist or antagonist, modulating physiological processes by influencing neurotransmitter systems and other molecular pathways. Ongoing research aims to elucidate the precise mechanisms involved, particularly in relation to its analgesic and anti-inflammatory properties .

Pharmacological Properties

Research indicates that this compound may exhibit:

- Analgesic Effects : Potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Activity : The compound's ability to reduce inflammation suggests applications in treating inflammatory diseases.

These pharmacological properties are under investigation through various in vitro and in vivo studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 1-(4-Benzylpiperidin-1-yl)-3-(4-hydroxyphenoxy)propan-1-one | Hydroxy group instead of methoxy | Potentially different binding affinity |

| 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-1-one | Chloro group instead of methoxy | Varying pharmacological effects |

| 1-(4-Benzylpiperidin-1-yl)-3-(4-nitrophenoxy)propan-1-one | Nitro group instead of methoxy | Altered biological activity |

The presence of the methoxyphenoxy group in this compound is believed to impart distinct chemical and biological properties compared to its analogs .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant interactions with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, certain derivatives have shown potent AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

Tissue distribution studies conducted on animal models revealed that while some derivatives displayed promising AChE inhibition, they also exhibited nonspecific binding in brain regions, indicating that further optimization is needed for effective therapeutic use .

Future Directions

Ongoing research aims to explore:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Exploring Derivatives : Investigating various derivatives for improved pharmacokinetic profiles.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically required. A plausible route involves:

Aminomethylation : Reacting a precursor ketone (e.g., 1-(4-methoxyphenyl)propan-1-one) with 4-benzylpiperidine under controlled pH and temperature .

Coupling reactions : Etherification of the intermediate with 4-methoxyphenol using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Optimization : Reaction yields depend on inert atmospheres (argon/nitrogen), temperature gradients (e.g., 60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 for amine:ketone) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm benzylpiperidine and methoxyphenoxy moieties (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₆H₃₀N₂O₃: 430.2256) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro assays :

- Receptor binding : Screen against serotonin/dopamine receptors (common targets for piperidine derivatives) using radioligand displacement assays .

- Enzyme inhibition : Test for acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Case study : If conflicting SAR (structure-activity relationship) data arise (e.g., varying potency in benzylpiperidine vs. benzylpiperazine analogs):

Computational modeling : Perform molecular docking to compare binding affinities to target receptors (e.g., 5-HT₂A) .

Meta-analysis : Cross-reference published data on related compounds (e.g., 1-(4-benzylpiperazin-1-yl)propanones) to identify trends in substituent effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Approaches :

- Isotopic labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .

- Prodrug design : Mask the ketone group as a ketal or ester to enhance oral bioavailability .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Solutions :

- Low-temperature isolation : Store intermediates like 3-(4-methoxyphenoxy)propan-1-one at –20°C to prevent oxidation .

- Protective groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during coupling reactions .

Critical Analysis of Evidence

- Contradictions : and highlight divergent receptor affinities for benzylpiperidine vs. benzylpiperazine derivatives, necessitating computational validation.

- Gaps : Limited data on the compound’s pharmacokinetics in vivo; future studies should prioritize ADME profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。